6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine
Overview
Description
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine is a chemical compound with the molecular formula C7H2BrF3N2O . It has a molecular weight of 267 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with an oxazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a bromine atom and a trifluoromethyl group attached to the fused ring system .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Anti-inflammatory and Analgesic Activities
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridines have demonstrated significant anti-inflammatory and analgesic activities. Research shows that some derivatives in this class exhibit comparable activity to known anti-inflammatory drugs such as phenylbutazone or indomethacin, but without causing irritation in the gastrointestinal tract, a common issue with acidic anti-inflammatory compounds (Clark et al., 1978).
Synthesis and Chemical Properties
Studies have focused on the synthesis of oxazolo[5,4-b]pyridines. For instance, Gelmi et al. (1992) described a method for synthesizing oxazolo[5,4-b]pyridines by heating iminophosphoranes and alkylideneoxazol-5(4H)-ones (Gelmi et al., 1992).
Spectroscopic and Optical Studies
The spectroscopic characterization of similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are crucial for understanding the molecular structure and properties of these compounds (Vural & Kara, 2017).
Antimicrobial Activities
Research by Celik et al. (2021) indicated that oxazolo[4,5-b]pyridine derivatives show antimicrobial activities against several bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (Celik, Erol, & Kuyucuklu, 2021).
DNA Interaction Studies
The interaction of similar compounds with DNA has been explored, which could have implications in the development of new therapeutic agents or in the study of drug-DNA interactions (Vural & Kara, 2017).
Pharmaceutical Applications
Some derivatives of oxazolo[5,4-b]pyridines have been examined for their potential in treating diseases like Hepatitis C. The structure-activity relationships of these compounds provide insights into their therapeutic potential (Wang et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHJPNADZCRUKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233789 | |
Record name | 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201233789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-24-6 | |
Record name | 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886373-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201233789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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